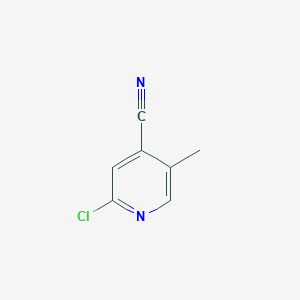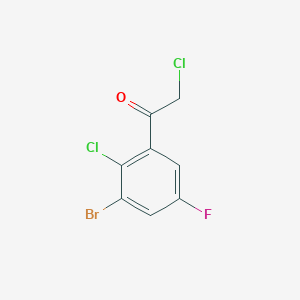
Z-Val-Ala-Asn-AMC
概要
説明
Z-Val-Ala-Asn-AMC is a synthetic peptide substrate used primarily in biochemical research. It is composed of the amino acids valine, alanine, and asparagine, linked to a 7-amido-4-methylcoumarin (AMC) fluorophore. This compound is particularly useful in the study of proteases, enzymes that break down proteins, due to its ability to release a fluorescent signal upon cleavage.
科学的研究の応用
Z-Val-Ala-Asn-AMC is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate for studying enzyme kinetics and specificity.
Biology: It is used to investigate the role of proteases in cellular processes and disease mechanisms.
Medicine: It aids in the development of diagnostic assays for diseases involving protease activity, such as cancer and neurodegenerative disorders.
Industry: It is utilized in the quality control of protease inhibitors and other related products.
作用機序
Target of Action
Z-Val-Ala-Asn-AMC is a substrate for the determination of a new cysteine endopeptidase which is required for antigen processing . It has been used as a fluorogenic substrate for porcine asparaginyl endopeptidase (AEP, legumain) .
Mode of Action
This compound interacts with its target, the asparaginyl endopeptidase (AEP, legumain), by serving as a substrate for this enzyme . The enzyme processes the substrate, leading to changes in the biochemical environment.
Biochemical Pathways
The interaction of this compound with asparaginyl endopeptidase is part of the broader antigen processing pathway . This pathway is crucial for the immune response, as it allows for the presentation of antigens to immune cells. The processing of this compound by asparaginyl endopeptidase can therefore influence immune responses.
Result of Action
The processing of this compound by asparaginyl endopeptidase results in changes at the molecular and cellular level, contributing to the broader process of antigen presentation . This can influence the immune response.
生化学分析
Biochemical Properties
Z-Val-Ala-Asn-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with cysteine proteases, such as legumain, which cleave the peptide bond after asparagine residues. The interaction between this compound and legumain results in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to assess enzyme activity . This substrate is also used to study other proteases like cathepsin G, which processes myelin basic protein in lysosomes .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and antigen presentation. In cells, legumain, which interacts with this compound, is involved in the processing of microbial antigens for presentation by major histocompatibility complex (MHC) class II molecules . This interaction plays a significant role in immune responses and cellular homeostasis. Additionally, the activity of legumain and its interaction with this compound can affect cell signaling pathways and gene expression, particularly in the context of immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by legumain, a cysteine protease. Legumain specifically recognizes and cleaves the peptide bond after the asparagine residue in this compound, resulting in the release of AMC . This cleavage is highly specific and occurs in acidic endolysosomal compartments where legumain is most active . The release of AMC provides a measurable fluorescent signal that indicates the activity of legumain and other proteases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at temperatures below -15°C . Its activity can decrease over time if not stored properly. Long-term studies have shown that the substrate remains effective for measuring enzyme activity in both in vitro and in vivo settings, provided that storage conditions are maintained .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively measures the activity of legumain and other proteases without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential interference with normal cellular functions and protease activities . It is essential to determine the appropriate dosage to avoid such effects and ensure accurate measurements.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and antigen processing. It interacts with enzymes like legumain, which cleave the substrate to release AMC . This interaction is crucial for studying the metabolic flux and levels of metabolites involved in protease activity and immune responses . The substrate’s role in these pathways provides valuable insights into the regulation of protease activity and its impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed to specific compartments where proteases like legumain are active. The substrate is taken up by cells and localized to endolysosomal compartments, where it interacts with legumain . This localization is essential for the substrate’s function, as it ensures that this compound is available for cleavage by legumain and other proteases in the appropriate cellular environment .
Subcellular Localization
This compound is primarily localized in endolysosomal compartments within cells. This subcellular localization is directed by targeting signals and post-translational modifications that ensure the substrate reaches the compartments where legumain is active . The activity of this compound in these compartments is crucial for studying the function of legumain and other proteases involved in protein degradation and antigen processing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Ala-Asn-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Z-Val-Ala-Asn-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for proteases, particularly legumain, which cleaves the peptide bond at the asparagine residue.
Common Reagents and Conditions
Enzymes: Legumain or other specific proteases.
Buffers: MES buffer (pH 6.0), NaCl, and DTT are commonly used to maintain the optimal conditions for enzymatic activity.
Major Products
The major product of the enzymatic cleavage of this compound is the release of the AMC fluorophore, which emits fluorescence upon cleavage, allowing for the quantification of enzyme activity.
類似化合物との比較
Similar Compounds
Z-Ala-Ala-Asn-AMC: Another peptide substrate with a similar structure but different amino acid sequence.
Z-Gly-Ala-Gln-AMC: A substrate that is not cleaved by legumain, highlighting the specificity of Z-Val-Ala-Asn-AMC.
Uniqueness
This compound is unique due to its specific cleavage by legumain, making it a valuable tool for studying this enzyme’s activity and specificity. Its ability to release a fluorescent signal upon cleavage allows for sensitive and accurate measurement of protease activity.
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O8/c1-16(2)26(35-30(41)42-15-19-8-6-5-7-9-19)29(40)32-18(4)27(38)34-22(14-24(31)36)28(39)33-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,36)(H,32,40)(H,33,39)(H,34,38)(H,35,41)/t18-,22-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXEYNTGIGRTO-DOPYIHRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1460214.png)





